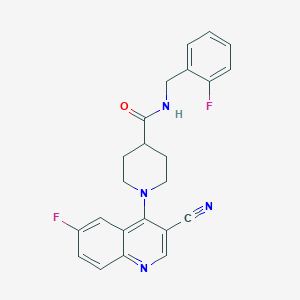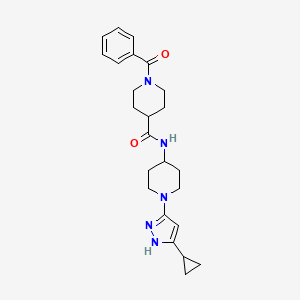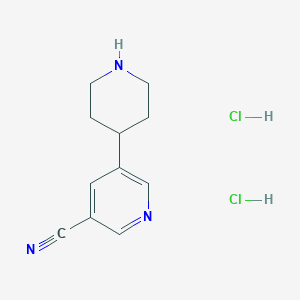![molecular formula C19H13ClF3N3O4 B2990002 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 863611-61-4](/img/no-structure.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring (a six-membered ring with two nitrogen atoms), a carboxamide group (a carbonyl group attached to a nitrogen), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the trifluoromethyl group would likely make this compound relatively flat and aromatic. The electron-withdrawing nature of the trifluoromethyl group could also influence the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable, but under certain conditions, it could potentially be replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .Scientific Research Applications
Inhibitors of Transcription Factors NF-kappaB and AP-1
Research has highlighted the potential of derivatives of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide as inhibitors of the transcription factors NF-kappaB and AP-1. These transcription factors are involved in the regulation of genes that control immune and inflammatory responses. Structure-activity relationship studies aimed at improving oral bioavailability have shown that certain substitutions on the pyrimidine ring can maintain or enhance inhibitory activity against these transcription factors (Palanki et al., 2000).
Synthesis of Novel Heterocyclic Compounds
Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities. The research demonstrates the versatility of pyrimidine derivatives in the synthesis of new heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
The compound has also been investigated for its cytotoxic effects. A study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives to evaluate their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's potential in cancer research (Hassan et al., 2014).
Discovery of Phosphodiesterase 5 Inhibitors
Furthermore, research into novel pyrimidine-5-carboxamide derivatives led to the discovery of potent and highly selective phosphodiesterase 5 inhibitors, including avanafil, which has been utilized in the treatment of erectile dysfunction. This highlights the compound's relevance in the development of targeted therapies for specific health conditions (Sakamoto et al., 2014).
Investigation of Molecular Structures
Studies on molecular structures, such as the isostructural analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives, contribute to our understanding of the chemical and physical properties of pyrimidine derivatives, informing their potential applications in various fields of research (Trilleras et al., 2009).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methoxybenzoyl chloride to form N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide. This intermediate is then reacted with cyanoacetic acid to form N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2-cyanoacrylamide, which is subsequently hydrolyzed to form the final product.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)aniline", "4-methoxybenzoyl chloride", "cyanoacetic acid" ], "Reaction": [ "Step 1: 2-chloro-5-(trifluoromethyl)aniline is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide.", "Step 2: N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is reacted with cyanoacetic acid in the presence of a base such as potassium carbonate to form N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2-cyanoacrylamide.", "Step 3: N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2-cyanoacrylamide is hydrolyzed in the presence of a base such as sodium hydroxide to form N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
CAS RN |
863611-61-4 |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Molecular Formula |
C19H13ClF3N3O4 |
Molecular Weight |
439.78 |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H13ClF3N3O4/c1-30-12-5-3-11(4-6-12)26-17(28)13(9-24-18(26)29)16(27)25-15-8-10(19(21,22)23)2-7-14(15)20/h2-9H,1H3,(H,24,29)(H,25,27) |
InChI Key |
OBOKIWNBVINFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)
![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989921.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)
![4-Ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2989934.png)
![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)
![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)
